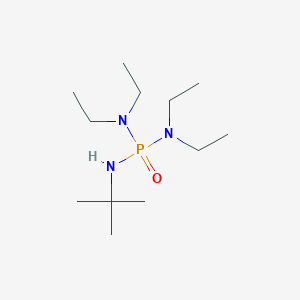
N''-tert-Butyl-N,N,N',N'-tetraethylphosphoric triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide is an organophosphorus compound characterized by the presence of a tert-butyl group and four ethyl groups attached to a phosphoric triamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide typically involves the reaction of tert-butylamine with tetraethylphosphoramide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through nucleophilic substitution, where the tert-butylamine displaces one of the ethyl groups on the phosphoramide.
Industrial Production Methods
On an industrial scale, the production of N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or ethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, phosphine derivatives, and substituted phosphoramides.
Aplicaciones Científicas De Investigación
N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Explored for its potential therapeutic applications due to its ability to modulate enzyme activity.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide exerts its effects involves the interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(n-Butyl)thiophosphoric triamide: Similar in structure but contains a thiophosphoric core.
N,N-Dimethylformamide di-tert-butyl acetal: Contains tert-butyl groups but differs in the core structure.
tert-Butyl alcohol: Contains a tert-butyl group but lacks the phosphoric triamide core.
Uniqueness
N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide is unique due to its specific combination of tert-butyl and ethyl groups attached to a phosphoric triamide core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
138850-99-4 |
|---|---|
Fórmula molecular |
C12H30N3OP |
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
N-[bis(diethylamino)phosphoryl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H30N3OP/c1-8-14(9-2)17(16,13-12(5,6)7)15(10-3)11-4/h8-11H2,1-7H3,(H,13,16) |
Clave InChI |
VTZZHSBPRSTPAG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P(=O)(NC(C)(C)C)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


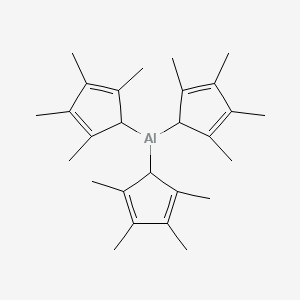
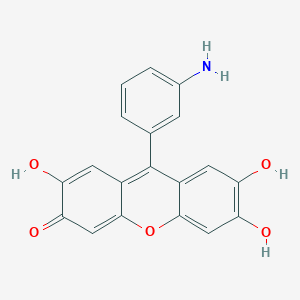
![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)

![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)

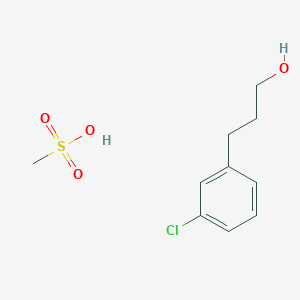

![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)


dimethyl-](/img/structure/B14263596.png)
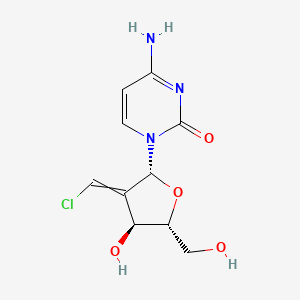
![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
